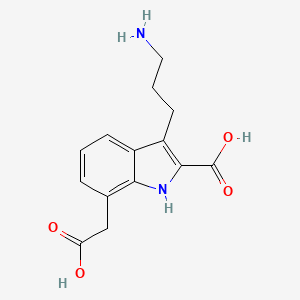

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy-

Description

"Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy-" is a structurally complex indole derivative featuring a carboxylic acid group at position 2, an aminopropyl chain at position 3, and an acetic acid moiety at position 5.

Properties

CAS No. |

66859-92-5 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

3-(3-aminopropyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C14H16N2O4/c15-6-2-5-10-9-4-1-3-8(7-11(17)18)12(9)16-13(10)14(19)20/h1,3-4,16H,2,5-7,15H2,(H,17,18)(H,19,20) |

InChI Key |

PIXRGGVLRWHHIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCCN)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Preparation of Indole-3-acetic Acid Esters and Acids

According to a seminal patent (US2701250A), a well-established method involves:

- Reacting alkyl γ,γ-dialkoxybutyrates or levulinic acid with phenylhydrazine or phenylhydrazine hydrochloride in the presence of a catalyst such as ethanolic sulfuric acid.

- This reaction produces ethyl esters of indole-3-acetic acid derivatives through condensation and cyclization.

- The ester is then subjected to saponification (alkaline hydrolysis) to yield the corresponding indole-3-acetic acid salt.

- Acidification of the salt affords the free acid.

Key reaction conditions and notes:

| Step | Reactants | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Alkyl γ,γ-dialkoxybutyrate or levulinic acid + phenylhydrazine (or hydrochloride) | Concentrated sulfuric acid (or phosphoric acid) | Ethanol | Reflux | Ethyl ester of indole-3-acetic acid |

| 2 | Ethyl ester | Methanolic potassium hydroxide | Methanol/Water | Reflux 20-40 min | Salt of indole-3-acetic acid |

| 3 | Salt | Dilute acid (e.g., HCl) | Water | Acidification | Indole-3-acetic acid |

This process is notable for its relatively short synthesis time and ability to introduce substituents at the 2-position by choosing appropriate starting materials like levulinic acid.

Adaptation for Indole-7-acetic Acid, 3-(3-aminopropyl)-2-carboxy-

For the specific compound indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy-, additional synthetic steps are required to introduce the 3-(3-aminopropyl) moiety and the 2-carboxy substitution on the indole ring.

- Starting from an indole-3-acetic acid or its ester derivative, a nucleophilic substitution or alkylation at the 3-position with a suitable 3-aminopropyl precursor is performed.

- The 2-carboxy group can be introduced via directed ortho-metalation or by using substituted starting materials that already contain the carboxy group at position 2.

- Protection and deprotection steps may be necessary to preserve sensitive functional groups during synthesis.

A modern synthetic route reported in recent literature involves:

- Using lithium diisopropylamide (LDA) as a strong base to deprotonate the indole ring at the 3-position.

- Performing nucleophilic substitution with alkyl bromides bearing protected amino groups to introduce the 3-(3-aminopropyl) substituent.

- Subsequent deprotection under alkaline conditions (e.g., 30% sodium hydroxide aqueous solution) to liberate the free amine.

- Final purification yields the target compound.

Representative Reaction Scheme

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Deprotonation of indole-3-acetic acid derivative | Lithium diisopropylamide (LDA), low temperature | Formation of nucleophilic intermediate at C-3 |

| 2 | Alkylation with 3-aminopropyl bromide (protected) | Alkyl bromide, aprotic solvent (e.g., THF) | Introduction of 3-(3-aminopropyl) substituent |

| 3 | Deprotection of amino group | 30% NaOH aqueous solution | Free amine formation |

| 4 | Purification | Chromatography or crystallization | Pure indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- |

Analytical and Purification Techniques

- The ethyl esters formed are typically purified by vacuum distillation (e.g., Claisen stillhead) to remove impurities.

- Saponification progress is monitored by TLC or HPLC.

- Final products are characterized by melting point determination, NMR spectroscopy, and mass spectrometry.

- Chromatographic techniques such as HPLC are used to confirm purity and identity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical condensation and cyclization | Alkyl γ,γ-dialkoxybutyrate or levulinic acid + phenylhydrazine | Concentrated sulfuric acid, ethanol reflux | Reflux with acid catalyst, saponification | Short synthesis, well-established | Limited to simpler substitutions |

| LDA-mediated nucleophilic substitution | Indole-3-acetic acid derivatives | LDA, alkyl bromide (protected amino) | Low temperature, aprotic solvent | Enables introduction of aminoalkyl side chains | Requires careful handling of strong base |

| One-pot potassium bisulfate catalyzed reaction | Substituted indole acetic acid + ethyl 3,3-diethoxypropionate | Potassium bisulfate catalyst | One-pot reaction, mild conditions | Efficient, fewer steps | May require optimization for specific derivatives |

Research Results and Optimization Notes

- Use of ethanolic sulfuric acid as catalyst provides good yields of ethyl esters of indole-3-acetic acids, which are key intermediates.

- Saponification under reflux with methanolic potassium hydroxide is efficient and rapid, yielding salts that can be acidified to pure acids.

- Protection of amino groups during alkylation prevents side reactions and improves yield of 3-(3-aminopropyl) substitution.

- Deprotection under alkaline conditions is mild and preserves the integrity of the indole ring.

- Purification by vacuum distillation or chromatography ensures high purity suitable for biochemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares "Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy-" with structurally related indole derivatives:

Physicochemical Properties

- Solubility: The dual carboxylic acid groups in the target compound likely enhance water solubility compared to non-polar derivatives like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid .

- Reactivity: The 3-aminopropyl chain may facilitate nucleophilic interactions or covalent bonding, distinguishing it from IAA, which lacks such functionality .

- Stability : Halogenated analogs (e.g., 7-chloro derivatives) exhibit increased stability but higher toxicity, whereas the target compound’s amine group may confer pH-dependent instability .

Spectroscopic Differentiation

- 13C-NMR: The target compound’s carboxy and aminopropyl groups would produce distinct shifts (e.g., ~170 ppm for carboxylic carbons vs. ~45–50 ppm for aminopropyl carbons), differing from simpler analogs like IAA (~175 ppm for C-3 acetic acid) .

- HRMS : Accurate mass data for related compounds (e.g., [M+H]+ = 681.5712 for a betulinamide derivative) highlight the importance of precise mass spectrometry for structural confirmation .

Research Implications and Gaps

- Synthetic Challenges: The aminopropyl and carboxy groups necessitate multi-step synthesis, akin to methods used for N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-acetylbetulinamide .

- Biological Screening : Priority should be given to evaluating the compound’s role in plant-microbe interactions (like IAA) or antiplasmodial activity (as seen in fluorinated analogs) .

- Safety Assessments : Given the hazards associated with chlorinated indoles, comprehensive toxicity studies are critical for the target compound .

Biological Activity

Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- (often referred to as a derivative of indole-3-acetic acid, IAA) is a compound of significant interest in plant biology due to its auxin-like properties and potential applications in agricultural practices. This article explores its biological activity, mechanisms of action, and implications for plant growth and development.

Overview of Indole Compounds

Indole derivatives are crucial in various biological processes, particularly in plant growth regulation. Indole-3-acetic acid (IAA) is recognized as the most potent auxin, influencing cell elongation, division, and differentiation. The structure of indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- suggests it may exhibit similar biological activities due to its structural similarities to IAA.

The biological activity of indole compounds is primarily mediated through their interaction with specific receptors in plants. The Transport Inhibitor Response 1 (TIR1) receptor is a key player in this process. Compounds that can effectively bind to TIR1 can enhance or inhibit various growth pathways:

- Promotion of Growth : Compounds that mimic IAA can stimulate growth by promoting cell elongation and division.

- Inhibition of Growth : Conversely, certain concentrations can inhibit growth by activating stress response pathways.

Research has shown that indole derivatives can modulate gene expression related to growth and stress responses. For instance, the accumulation of indole-3-acetamide (IAM) has been linked to both stimulatory and inhibitory effects on plant growth depending on concentration and environmental conditions .

Case Study: Effects on Seed Germination

A study investigated the effects of various indole derivatives on seed germination rates. The results indicated that at concentrations between 400-800 μM, certain derivatives significantly inhibited germination and shoot growth in Amaranthus tricolor seeds. This inhibition was attributed to the upregulation of abscisic acid (ABA), a hormone known for its role in stress responses .

Table 1: Effects of Indole Derivatives on Seed Germination

| Compound | Concentration (μM) | Germination Rate (%) | Notes |

|---|---|---|---|

| Indole-7-acetic acid, 3-(3-aminopropyl)-2-carboxy- | 400 | 20 | Significant inhibition noted |

| Indole-3-acetamide | 800 | 10 | Complete inhibition observed |

| Control | - | 90 | Baseline germination rate |

Implications for Plant Growth

The dual nature of indole compounds—acting as both promoters and inhibitors—highlights their potential utility in agricultural practices. By manipulating concentrations, farmers could optimize growth conditions for various crops:

- Enhancing Crop Yield : Lower concentrations may enhance root and shoot development.

- Stress Management : Higher concentrations could be employed strategically to manage stress responses during adverse conditions.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(3-aminopropyl)-2-carboxy-indole-7-acetic acid?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the indole core. A plausible route includes:

Formylation : Introduce a formyl group at the indole C3 position using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) .

Condensation : React the 3-formylindole intermediate with 3-aminopropylamine via reductive amination (NaBH₃CN or NaBH₄ in methanol) to install the aminopropyl side chain .

Carboxylation : Oxidize the C2 position using KMnO₄ or perform a Friedel-Crafts acylation followed by hydrolysis to introduce the carboxylic acid group .

Key challenges include regioselectivity control and purification of intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Q. How can the structure of 3-(3-aminopropyl)-2-carboxy-indole-7-acetic acid be confirmed spectroscopically?

- Methodological Answer :

- ¹H NMR : Look for characteristic indole proton signals (δ 7.1–7.4 ppm for aromatic protons) and the aminopropyl chain (δ 1.6–2.8 ppm for CH₂ groups). The carboxylic acid proton (if present) may appear broad at δ ~12 ppm .

- ¹³C NMR : Peaks at δ ~170 ppm confirm the carboxylic acid group. The indole carbons (C2, C3, C7) show distinct shifts depending on substitution .

- IR : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch, amine), ~1680 cm⁻¹ (C=O, carboxylic acid), and ~1600 cm⁻¹ (aromatic C=C) .

- HRMS : Validate molecular weight (expected exact mass: ~292.12 g/mol for C₁₄H₁₆N₂O₄).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the carboxylic acid and amine groups. Use amber vials to avoid photodegradation. Stability tests (TLC/HPLC monitoring over 1–2 weeks) are advised due to limited data on long-term stability for similar indole derivatives .

Advanced Research Questions

Q. How to design experiments to investigate the biological activity of this compound against enzymatic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known indole-binding pockets (e.g., tryptophan hydroxylase, cytochrome P450).

- Assay Design :

- Inhibition Assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP450) and measure IC₅₀ values via fluorescence quenching .

- Binding Studies : Perform surface plasmon resonance (SPR) to quantify dissociation constants (KD). Include negative controls (e.g., unmodified indole-2-carboxylic acid) to validate specificity .

- Data Interpretation : Compare dose-response curves with known inhibitors and account for solubility limitations using DMSO co-solvents (<1% v/v) .

Q. How to resolve contradictions in observed bioactivity data across different experimental models?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC (C18 column, gradient: 5–95% acetonitrile in H₂O + 0.1% TFA). Impurities >0.5% can skew bioactivity results .

- Metabolite Screening : Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-MS. Active metabolites may explain discrepancies .

- Cell Permeability : Assess cellular uptake using Caco-2 monolayers. Low permeability (Papp < 1 × 10⁻⁶ cm/s) may reduce efficacy in cell-based assays .

Q. What strategies can mitigate solubility challenges in aqueous buffers during in vitro studies?

- Methodological Answer :

- pH Adjustment : Use phosphate buffer (pH 7.4) with the carboxylic acid group deprotonated to enhance solubility.

- Co-solvents : Add DMSO (≤0.5%) or β-cyclodextrin (10 mM) to solubilize the compound without denaturing proteins .

- Sonication : Briefly sonicate (10–15 sec, 40 kHz) the solution to disperse aggregates. Confirm homogeneity via dynamic light scattering (DLS) .

Q. How to optimize reaction yields for large-scale synthesis while maintaining regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for cross-coupling reactions to minimize byproducts .

- Flow Chemistry : Use continuous flow reactors for Friedel-Crafts acylation steps to improve heat transfer and reduce reaction time .

- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.